

# Application Note: Comprehensive Spectroscopic Analysis of 3-Formylphenyl thiophene-2-carboxylate

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## Compound of Interest

Compound Name:	3-Formylphenyl thiophene-2-carboxylate
CAS No.:	361367-12-6
Cat. No.:	B2486424

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## Abstract

This application note provides a detailed protocol and in-depth analysis for the structural characterization of **3-Formylphenyl thiophene-2-carboxylate**, a molecule of interest in medicinal chemistry and materials science. By leveraging the complementary techniques of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), we present a definitive guide to confirming the compound's molecular structure. This document outlines step-by-step experimental procedures, explains the causal relationships behind the observed spectral data, and offers field-proven insights for researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring high confidence in the analytical results.

## Molecular Structure and Atom Numbering

The structural integrity of **3-Formylphenyl thiophene-2-carboxylate** is established through the precise assignment of its constituent atoms. The molecule consists of a thiophene-2-

carboxylate moiety ester-linked to a 3-formylphenol. The numbering scheme presented below will be used for the assignment of NMR signals.

Caption: Structure of **3-Formylphenyl thiophene-2-carboxylate**.

## Experimental Protocols

A cohesive analytical workflow ensures data integrity from sample preparation through to final analysis.

Caption: General experimental workflow for spectroscopic analysis.

### Protocol: NMR Sample Preparation

- Accurately weigh 5-10 mg of **3-Formylphenyl thiophene-2-carboxylate**.
- Transfer the sample into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>, or DMSO-d<sub>6</sub>).  
[1][2]
- Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

### Protocol: NMR Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.[3]
- <sup>1</sup>H NMR Experiment:
  - Pulse Program: Standard single-pulse (zg30).
  - Temperature: 298 K.
  - Spectral Width: -2 to 12 ppm.
  - Number of Scans: 16-32, depending on sample concentration.

- $^{13}\text{C}$  NMR Experiment:
  - Pulse Program: Standard proton-decoupled (zgpg30).
  - Spectral Width: 0 to 220 ppm.
  - Number of Scans: 1024-2048 to achieve adequate signal-to-noise.

## Protocol: Mass Spectrometry (GC-MS) Analysis

- Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[4]
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[4]
- GC Conditions:
  - Injector Temperature: 250 °C.
  - Column: Non-polar capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium at 1 mL/min.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI).
  - Electron Energy: 70 eV.[4]
  - Source Temperature: 230 °C.
  - Mass Range: m/z 40-400.

## Results and Discussion

### $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum provides definitive information about the proton environment. The presence of two aromatic rings and an aldehyde group results in a spectrum with distinct, well-resolved signals primarily in the downfield region (7.0-10.0 ppm).[5][6]

- Aldehyde Proton (H11): A highly deshielded singlet is expected around  $\delta$  9.5-10.5 ppm.[7][8] This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.[8][9]
- Phenyl Ring Protons (H7, H8, H9, H10): The meta-substitution pattern on the benzene ring, with two distinct electron-withdrawing groups (formyl and ester), leads to complex splitting. [10][11] We anticipate four signals in the aromatic region, likely appearing as a combination of a singlet (or narrow triplet), doublets, and triplets between  $\delta$  7.5 and 8.5 ppm. The exact shifts are influenced by the combined deshielding effects of the substituents.
- Thiophene Ring Protons (H1, H2, H3): The three protons on the thiophene ring form an AMX spin system. They are expected to resonate in the  $\delta$  7.0-8.5 ppm region.[12][13] Each proton will appear as a doublet of doublets due to coupling with its two non-equivalent neighbors.

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H11 (Formyl)	9.9 - 10.1	Singlet (s)	-	Strong deshielding by C=O group.[7][14]
Phenyl Protons	7.5 - 8.5	Multiplets (m)	ortho: $\sim$ 7-8, meta: $\sim$ 2-3	Complex pattern due to meta-substitution with two EWGs.
Thiophene Protons	7.2 - 8.4	Doublet of Doublets (dd)	$J_{\text{H1,H2}} \approx$ 3-5, $J_{\text{H2,H3}} \approx$ 1-2	Characteristic splitting for a 2-substituted thiophene ring.

## <sup>13</sup>C NMR Spectral Analysis

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.

- Carbonyl Carbons (C6', C7): Two signals will appear in the most downfield region. The aldehyde carbonyl (C7) is typically found between  $\delta$  190-200 ppm, while the ester carbonyl (C6') appears around  $\delta$  160-170 ppm.[8]
- Aromatic Carbons (C1-C6, C1'-C5'): The ten aromatic carbons will resonate in the  $\delta$  110-160 ppm range.[5][10] Carbons directly attached to electron-withdrawing groups or heteroatoms (C1, C3, C1', C5') will be shifted further downfield. Due to the lack of attached protons, quaternary carbons (C1, C3, C1', C5') will typically show signals of lower intensity.[15]

Carbon Assignment	Predicted $\delta$ (ppm)	Carbon Type	Rationale
C7 (Aldehyde C=O)	190 - 195	CH	Characteristic aldehyde carbonyl chemical shift.[8]
C6' (Ester C=O)	160 - 165	Quaternary	Typical chemical shift for an aromatic ester carbonyl.[1]
C1-C6, C1'-C5'	115 - 155	CH & Quaternary	Aromatic region; specific shifts depend on substitution.[5][16]

## Mass Spectrometry Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and structural fragments of the analyte. The molecular formula is C<sub>12</sub>H<sub>8</sub>O<sub>3</sub>S, giving a molecular weight of approximately 232.02 g/mol .

- Molecular Ion (M<sup>+</sup>): A prominent molecular ion peak is expected at m/z 232, confirming the molecular weight. Aromatic systems tend to produce stable molecular ions.[17]

- Primary Fragmentation Pathways: Fragmentation is initiated by the ionization of the molecule and proceeds through the cleavage of the weakest bonds, primarily the ester linkage, to form stable cations.[4][18]

Two major fragmentation pathways are proposed:

- Pathway A: Cleavage of the C-O ester bond to generate a stable thiophene-2-carbonyl cation.
- Pathway B: Cleavage of the O-C(phenyl) ester bond.

Caption: Proposed EI-MS fragmentation pathway for the title compound.

m/z	Proposed Fragment	Formula	Notes
232	$[M]^+$	$C_{12}H_8O_3S^+$	Molecular Ion
121	$[M - C_5H_3O_2S]^+$	$C_7H_5O_2^+$	Loss of the thiophene-2-carboxylate radical.
111	$[M - C_7H_5O_2]^+$	$C_5H_3OS^+$	Formation of the stable thiophene-2-carbonyl cation.[4]
83	$[111 - CO]^+$	$C_4H_3S^+$	Loss of carbon monoxide from the thiophene-2-carbonyl cation.

## Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides an unambiguous structural confirmation of **3-Formylphenyl thiophene-2-carboxylate**. The  $^1H$  and  $^{13}C$  NMR spectra precisely map the electronic environments of each proton and carbon atom, with characteristic downfield shifts confirming the presence of the aldehyde and ester functional groups. Mass spectrometry corroborates the molecular weight and reveals a predictable fragmentation pattern centered on the cleavage of the ester linkage, further

validating the proposed structure. The protocols and analyses detailed in this note offer a robust framework for the characterization of this and structurally related compounds.

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